6-chloro-2-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]pyrimidin-4-amine
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Overview
Description
6-chloro-2-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]pyrimidin-4-amine is a complex organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds that contain nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a chloro group at position 6, a methyl group at position 2, and a nitrophenylmethylideneamino group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]pyrimidin-4-amine typically involves multiple steps. One common method includes the reaction of 6-chloro-2-methylpyrimidin-4-amine with 4-nitrobenzaldehyde under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
6-chloro-2-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-2-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-(methylthio)pyrimidin-4-amine: Similar structure but with a methylthio group instead of a nitrophenylmethylideneamino group.
6-chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine: Contains a methylsulfonyl group instead of a nitrophenylmethylideneamino group.
Uniqueness
6-chloro-2-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]pyrimidin-4-amine is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its nitrophenylmethylideneamino group, in particular, contributes to its potential biological activities and makes it a valuable compound for research and development.
Properties
IUPAC Name |
6-chloro-2-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5O2/c1-8-15-11(13)6-12(16-8)17-14-7-9-2-4-10(5-3-9)18(19)20/h2-7H,1H3,(H,15,16,17)/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHVZPJHSCUPSK-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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